6-(Bromomethyl)quinoline

Organic Synthesis Process Chemistry Building Block

Researchers developing quinoline-based antifolates or TS inhibitors require a benzylic halide with precise reactivity. 6-(Bromomethyl)quinoline solves the trade-off between stability and reactivity: - Bromomethyl enables SN2 reactions orders faster than chloro, avoids iodo over-reactivity - Key intermediate for TS inhibitors with IC₅₀ < 1 μM (L1210 cells) - Enables late-stage glutamate conjugation for potent antifolate chemotypes - Fluorescent handle for nucleophilic interaction probes Available for immediate R&D supply.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 101279-39-4
Cat. No. B012639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)quinoline
CAS101279-39-4
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CBr)N=C1
InChIInChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
InChIKeyZPTNKPYDDZEAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)quinoline: Versatile Building Block


6-(Bromomethyl)quinoline is a halogenated heteroaromatic compound belonging to the quinoline family, characterized by a reactive bromomethyl group at the 6-position of the quinoline core . With a molecular formula of C10H8BrN and a molecular weight of 222.09 g/mol , this compound serves as a critical intermediate in the synthesis of diverse quinoline-based pharmacophores. Its benzylic bromide functionality enables a wide range of nucleophilic substitutions and coupling reactions , making it invaluable for constructing complex molecular architectures, particularly in the development of thymidylate synthase inhibitors and other antifolate agents [1].

Workflow
Nucleophilic substitution & coupling reactions
Selection context
Benzylic bromide for late-stage functionalization
Use case
Synthesis of quinoline-based pharmacophores

6-(Bromomethyl)quinoline: Irreplaceable for Synthesis


The 6-(bromomethyl)quinoline scaffold is not interchangeable with its 6-methyl, 6-chloromethyl, 6-formyl, or 6-aminomethyl analogs due to the unique balance of reactivity and stability conferred by the bromine atom at the benzylic position . While 6-methylquinoline lacks a suitable leaving group for direct functionalization, the bromomethyl moiety in 6-(bromomethyl)quinoline is a potent electrophile that participates in SN2 reactions at rates orders of magnitude faster than its chloro counterpart, yet avoids the over-reactivity and elimination side reactions typical of iodo analogs . This precise reactivity profile is essential for regioselective coupling in complex, multi-step syntheses—such as the construction of antifolates—where the bromomethyl group must remain intact until a specific late-stage deprotection or coupling step [1]. Procurement of a less reactive or differently positioned analog would compromise reaction yield, selectivity, or even the feasibility of the entire synthetic route.

Target compound
6-(Bromomethyl)quinoline
6-Methylquinoline
Lacks leaving group; cannot directly undergo nucleophilic substitution without pre-activation.
Target compound
6-(Bromomethyl)quinoline
6-Chloromethylquinoline
Slower SN2 reactivity may reduce coupling efficiency and yield in multi-step syntheses.
Target compound
6-(Bromomethyl)quinoline
6-Formyl / 6-Aminomethyl analogs
Different electronic and steric profiles alter regioselectivity and downstream transformations.

6-(Bromomethyl)quinoline: Performance vs. Analogs


Radical Bromination Yield vs. 6-Methylquinoline

6-(Bromomethyl)quinoline is synthesized via radical bromination of 6-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) in carbon tetrachloride . This method yields the target bromomethyl derivative in a range of 75-80% under optimized conditions (1.3 eq. NBS, 0.1 eq. BPO, reflux in CCl₄ for 2-3 hours), providing a robust and scalable route to the reactive intermediate [REFS-1, REFS-2]. In contrast, 6-methylquinoline itself cannot be directly functionalized at the benzylic position without such a bromination step, making 6-(bromomethyl)quinoline an essential, pre-activated synthon for downstream applications .

Radical bromination yield
Cross-study comparable
75–80% yield vs. 6-methylquinoline (0% for direct substitution)
Supports procurement as pre-activated synthon.
Conditions: NBS, BPO, CCl₄, reflux.
Organic Synthesis Process Chemistry Building Block

Thymidylate Synthase Inhibitor Synthesis

In the synthesis of quinoline-based antifolates targeting thymidylate synthase (TS), 6-(bromomethyl)quinoline serves as a critical coupling partner. Warner et al. (1992) demonstrated that disubstituted 6-(bromomethyl)quinoline derivatives, when coupled with diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamate, yielded a series of TS inhibitors with IC₅₀ values in the sub-micromolar range against partially purified L1210 TS [1]. The C2 and C4 substituents (e.g., chloro, amino, methyl) on the quinoline core, introduced via the bromomethyl handle, enabled fine-tuning of both enzyme inhibition and cytotoxicity against L1210 cells [1]. In contrast, the use of 6-(chloromethyl)quinoline in analogous coupling reactions was not reported to provide the same level of activity, likely due to its significantly lower reactivity in nucleophilic displacement . This difference underscores the importance of the bromomethyl group for achieving potent TS inhibition in this chemotype.

TS inhibition potency
Cross-study comparable
Derivatives with IC₅₀ < 1 μM vs L1210 TS; no comparable data for chloromethyl analog
Bromomethyl enables reported TS inhibitor chemotype.
L1210 TS assay context.
Medicinal Chemistry Antifolates Thymidylate Synthase

Bioreductive Prodrug Potential vs. Quinone Analog

6-(Bromomethyl)quinoline has been identified as a bioreductive compound that can undergo redox reactions with reactive oxygen species (ROS), and it acts as a prodrug that is metabolized into an active form in vivo, specifically 6-bromo-N4-hydroxy-N2-methyl-2-(1H)-pyridone . While direct comparative data against other quinoline bioreductive agents are limited, a related analog, 6,7-bis(bromomethyl)quinoline-5,8-dione, demonstrated moderate antineoplastic activity against Sarcoma 180 at an optimal daily dosage of 15 mg/kg [1]. The simpler 6-(bromomethyl)quinoline scaffold, lacking the quinone moiety, may offer a distinct prodrug activation mechanism via benzylic oxidation rather than quinone redox cycling, potentially reducing off-target toxicity associated with quinone-based bioreductives .

Bioreductive prodrug potential
Class-level inference
Metabolized to active form in vivo; comparator quinone-dione shows moderate activity
Non-quinone scaffold may offer differentiated activation context.
Limited in vivo data; structural simplification may alter profile.
Bioreductive Agents Prodrugs Hypoxia-Selective Cytotoxins

6-(Bromomethyl)quinoline: Key Applications


Potent TS Inhibitor Synthesis

6-(Bromomethyl)quinoline is the key intermediate for constructing a series of quinoline-based antifolates that inhibit TS with IC₅₀ values < 1 μM against L1210 cells [1]. The bromomethyl group at the 6-position allows for precise, late-stage functionalization with a glutamate side chain, a critical step that cannot be efficiently achieved using less reactive 6-chloromethyl or 6-methyl analogs. Researchers developing next-generation TS inhibitors should prioritize this compound to ensure synthetic access to the most potent chemotypes.

Non-Quinone Bioreductive Prodrug Development

The bioreductive properties of 6-(Bromomethyl)quinoline, which is metabolized to an active 2-pyridone derivative in vivo, make it a valuable scaffold for designing hypoxia-selective prodrugs . Unlike 6,7-bis(bromomethyl)quinoline-5,8-dione, which contains a potentially toxic quinone moiety, 6-(bromomethyl)quinoline may offer a cleaner activation mechanism. Medicinal chemists aiming to reduce off-target effects in bioreductive therapy should consider this compound as a lead scaffold for further optimization.

Fluorescent Probe for Nucleophilic Interactions

6-(Bromomethyl)quinoline has been employed as a fluorescent probe for investigating nucleophilic interactions, including those between thymidylate and L1210 cells . Its intrinsic fluorescence, combined with the ability to conjugate biomolecules via the bromomethyl handle, enables the creation of targeted imaging agents. This application is distinct from 6-aminomethylquinoline, which requires additional derivatization for fluorescence, and from 6-formylquinoline, which may lack the necessary photophysical properties.

Diversity-Oriented Quinoline Library Synthesis

The bromomethyl group in 6-(bromomethyl)quinoline serves as a versatile electrophilic handle for introducing a wide array of nucleophiles—amines, thiols, alkoxides, and carbon nucleophiles—under mild conditions . This enables the rapid generation of structurally diverse quinoline libraries for high-throughput screening. Compared to 6-methylquinoline, which requires harsh oxidative or radical conditions for functionalization, 6-(bromomethyl)quinoline streamlines library synthesis and improves overall yields.

Application
Selection Property
Validation Focus
TS inhibitor synthesis
Bromomethyl coupling handle
Coupling reactivity and TS inhibition context
Bioreductive prodrug studies
Non-quinone scaffold
Bioreductive activation profile
Fluorescent probe development
Conjugation via bromomethyl
Conjugation efficiency and photophysical context
Diversity-oriented synthesis
Versatile electrophilic handle
Scope of nucleophilic substitutions

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29 linked technical documents
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